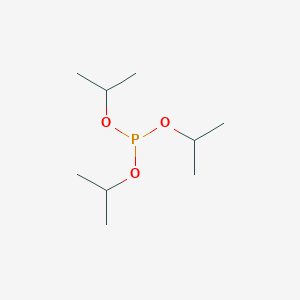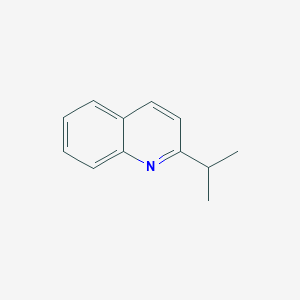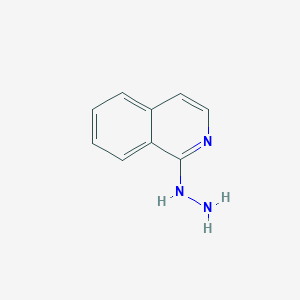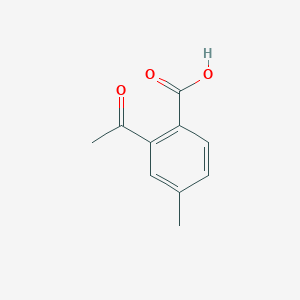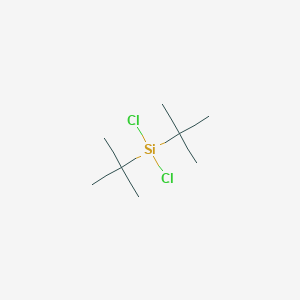
di-tert-Butyldichlorosilane
Übersicht
Beschreibung
Di-tert-butyldichlorosilane, also known as DTBSCl2, is a chemical compound with the linear formula [(CH3)3C]2SiCl2 . It is a colorless liquid with a pleasant odor . This compound is used as a reagent for preparing siliranes and protecting diols .
Synthesis Analysis
Di-tert-butyldichlorosilane can be used as a reagent to synthesize 1,1-di-tert-butyl-N-phenylsilanamine by dehydrogenative coupling with aniline in the presence of a supported gold catalyst . It is also used for the protection of 1,2- and 1,3-diols as cyclic silylene ethers .Molecular Structure Analysis
The presence of the bulky t-butyl groups in di-tert-butyldichlorosilane has been found to increase the Si–C bond lengths slightly and to widen the CSiC bond angles by 11.1° relative to dichlorodimethylsilane as determined by electron diffraction and molecular mechanics calculations .Chemical Reactions Analysis
Di-tert-butyldichlorosilane is used for preparing siliranes and protecting diols . It is also involved in the treatment of a γ-iodoallylic alcohol with NaH and t-Bu2SiHCl to afford the corresponding di-t-butyloxysilanes .Physical And Chemical Properties Analysis
Di-tert-butyldichlorosilane is a liquid at room temperature with a melting point of -15°C and a boiling point of 190°C . It has a density of 1.009 g/mL at 25°C and a refractive index of 1.457 .Wissenschaftliche Forschungsanwendungen
Preparation of Siliranes
Di-tert-butyldichlorosilane is used as a reagent for preparing siliranes . Siliranes are organosilicon compounds that contain a three-membered ring composed of two carbon atoms and one silicon atom. They are used in various chemical reactions due to their unique reactivity.
Protection of Diols
This compound is also used for protecting diols . Diols are organic compounds containing two hydroxyl groups. The protection of diols is a crucial step in many organic synthesis processes, as it prevents unwanted reactions from occurring at the hydroxyl sites.
Formation of Cyclic Silylene Ethers
Di-tert-butyldichlorosilane is used for the protection of 1,2- and 1,3-diols as cyclic silylene ethers . These cyclic silylene ethers are stable and can be selectively removed without affecting other protective groups.
Synthesis of Di-tert-butylsilylene
It is used in the preparation of di-tert-butylsilylene . Silylenes are reactive intermediates in organosilicon chemistry and are used in a variety of synthetic applications.
Use in Material Science
Due to its properties, di-tert-butyldichlorosilane is used in material science for the modification of surfaces . The compound can form a self-assembled monolayer on the surface, altering its properties such as hydrophobicity, chemical reactivity, and biocompatibility.
Use in Polymer Chemistry
In polymer chemistry, di-tert-butyldichlorosilane is used for the modification of polymers . It can be used to introduce silyl groups into the polymer, which can alter the properties of the polymer, such as its thermal stability, mechanical properties, and chemical resistance.
Safety and Hazards
Wirkmechanismus
Target of Action
Di-tert-Butyldichlorosilane is primarily used as a reagent in the field of organic synthesis . Its primary targets are organic compounds, particularly those containing hydroxyl groups .
Mode of Action
The compound interacts with its targets by undergoing a reaction known as silylation . In this process, the silicon atom in di-tert-butyldichlorosilane forms a bond with the oxygen atom of the hydroxyl group in the target molecule . This results in the replacement of the hydrogen atom in the hydroxyl group with a silyl group .
Biochemical Pathways
The modification of organic compounds through silylation can influence their reactivity, solubility, and other properties, which may indirectly affect various chemical reactions and pathways .
Result of Action
The primary result of di-tert-butyldichlorosilane’s action is the protection of hydroxyl groups in organic compounds . By replacing the hydrogen in these groups with a silyl group, the compound can prevent unwanted reactions involving the hydroxyl group . This can be particularly useful in multi-step synthesis processes, where protecting groups are used to control the sequence of reactions .
Action Environment
The action of di-tert-butyldichlorosilane can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of the compound, reducing its effectiveness as a silylating agent . Therefore, it is typically used under anhydrous conditions . Temperature can also affect the rate of the silylation reaction .
Eigenschaften
IUPAC Name |
ditert-butyl(dichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYPRPVKBUOHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066368 | |
| Record name | Silane, dichlorobis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18395-90-9 | |
| Record name | Dichlorobis(1,1-dimethylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorobis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorobis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(1,1-dimethylethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGG0354HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



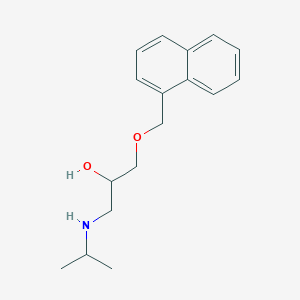
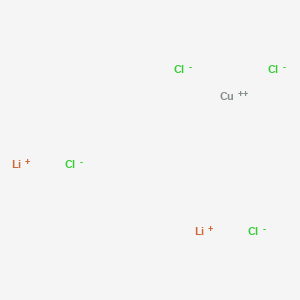

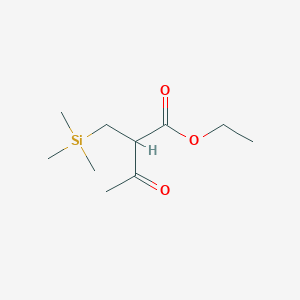
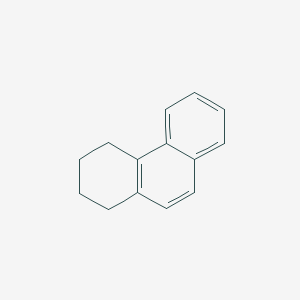
pyrimidin-2-one](/img/structure/B93888.png)
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)
